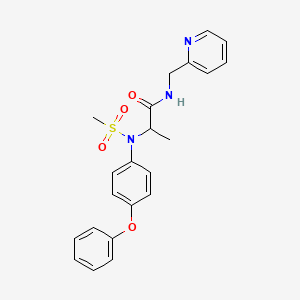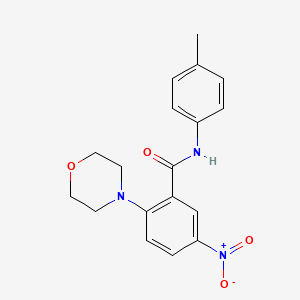![molecular formula C20H17F2N3O2 B4023175 2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4023175.png)
2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione
説明
2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12888312 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Microscopic Mechanisms in Light-induced Cycloadditions The compound 2,9-bis(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione, due to its structural complexity and incorporation of fluorophenyl groups, shares relevance with the study of light-induced tetrazole-quinone 1,3-dipole cycloadditions. In an investigation focusing on the microscopic mechanism of such reactions, researchers utilized electronic structure calculation methods to explore light-induced reactions and deactivation pathways of related compounds. This study sheds light on the potential of fluorophenyl-based compounds in facilitating efficient photoinduced reactions, thus providing insights into their applications in green and efficient synthesis methods (He et al., 2021).
Fluorinated Ligands for VOC Affinity Another study synthesized and characterized three new fluorinated bis(pyrazoles) to assess their crystal and molecular structure, spectroscopic and dielectric properties, and hydrophobicity. These compounds show potential in forming 2D supramolecular layers through hydrogen bonding. The varying degree of fluorination influenced their absorption and fluorescence emission properties, suggesting the utility of fluorinated compounds in the development of sensors or materials with specific optical properties (Pedrini et al., 2020).
Photoactivatable Fluorophores for Imaging The development of photoactivatable fluorophores, through the strategic substitution on the N-side phenyl ring of diaryl tetrazoles, illustrates another application. This approach enhanced the brightness and photostability of pyrazoline fluorophores, especially in protic solvents, marking significant progress in cellular imaging techniques (Zhang et al., 2022).
Synthesis of Fluorinated Pyrazoles The synthesis of fluorinated pyrazoles, which serve as valuable building blocks in medicinal chemistry, highlights the role of such compounds in the development of new pharmaceutical agents. A developed synthetic strategy for new 3-amino-4-fluoropyrazoles demonstrates the importance of fluorinated compounds in medicinal chemistry for further functionalization and development of pharmacologically active compounds (Surmont et al., 2011).
Antitumor Activity of Arylazopyrazole Derivatives Investigations into the antitumor activity of arylazothiophene and arylazopyrazole derivatives further exemplify the utility of fluorophenyl-containing compounds in therapeutic applications. The synthesis of new thiophene and pyrazole derivatives and their evaluation against cancer cell lines provide a foundation for the development of novel anticancer agents (Fadda et al., 2012).
特性
IUPAC Name |
4,7-bis(4-fluorophenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-4-2-12(3-5-13)17-16-18(24-11-1-10-23(17)24)20(27)25(19(16)26)15-8-6-14(22)7-9-15/h2-9,16-18H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJGXCUTKQDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4023092.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]pentanamide](/img/structure/B4023094.png)

![5,5'-[(4-fluorophenyl)methylene]bis[2-(allylthio)-6-hydroxy-4(3H)-pyrimidinone]](/img/structure/B4023098.png)


![1-(3,4-dimethylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4023118.png)


![2-[(3-isopropyl-5-isoxazolyl)carbonyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4023140.png)


![2-[(2,2-DIMETHYLPROPANOYL)AMINO]-N~1~-[3-(1H-IMIDAZOL-1-YL)PROPYL]BENZAMIDE](/img/structure/B4023181.png)

